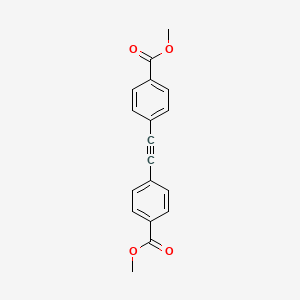

Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate

Description

Contextualization within Diphenylacetylene (B1204595) Chemistry and Extended π-Conjugated Systems

Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate belongs to the diphenylacetylene family, a class of compounds known for their rigid, linear structure and rich electronic properties. The core of this molecule is a diphenylacetylene unit, which consists of two phenyl rings linked by an ethyne (B1235809) (acetylene) bridge (C≡C). This arrangement creates an extended π-conjugated system, where the delocalized π-electrons across the molecule are responsible for its unique optical and electronic characteristics.

The planarity and linearity endowed by the C≡C triple bond are fundamental to the chemistry of these systems. chemicalbook.com The synthesis of such molecules often relies on palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. This powerful synthetic tool enables the formation of carbon-carbon bonds between terminal alkynes and aryl halides, providing a versatile route to construct the diphenylacetylene framework. The reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex molecules with various functional groups.

Significance as a Versatile Building Block in Organic Synthesis and Materials Science

The true significance of this compound lies in its function as a versatile building block. The terminal methyl ester groups (-COOCH₃) are readily convertible to other functional groups, most commonly carboxylic acids, through hydrolysis. This transformation yields 4,4'-(ethyne-1,2-diyl)dibenzoic acid, a widely used linker molecule in the construction of Metal-Organic Frameworks (MOFs).

MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The rigid, linear nature of the 4,4'-(ethyne-1,2-diyl)dibenzoic acid linker, derived from the dimethyl ester, allows for the rational design and synthesis of MOFs with specific topologies and pore environments. These materials exhibit exceptionally high surface areas and tunable properties, making them promising candidates for applications in gas storage, separation, and catalysis. For example, the diethyl ester analog, Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate, is a known precursor for MOFs used in hydrogen storage. ossila.com

Overview of Key Research Areas and Scientific Impact of the Compound

The scientific impact of this compound is primarily channeled through its derivatives, which are instrumental in several key research areas:

Metal-Organic Frameworks (MOFs): As a precursor to the rigid dicarboxylic acid linker, it is fundamental to the synthesis of highly porous MOFs. Research has shown that MOFs constructed from the 4,4'-(ethyne-1,2-diyl)dibenzoate ligand exhibit excellent volumetric hydrogen storage capacity. ossila.com

Luminescent Materials: The extended π-conjugation of the diphenylacetylene core is conducive to luminescence. MOFs incorporating this linker have been investigated for their potential as novel luminescent materials.

Liquid Crystals: The rigid, rod-like structure of diphenylacetylene derivatives is a desirable feature for the design of liquid crystalline materials. While research on the dimethyl ester itself is not extensive, the general class of molecules is of interest in this field.

Conductive Polymers: The conjugated backbone of polymers incorporating the diphenylacetylene unit can lead to materials with interesting electronic properties, with potential applications in organic electronics.

In essence, while this compound may often be a behind-the-scenes player, its role as a foundational building block is crucial for the advancement of these cutting-edge areas of materials science.

Compound Data

Below are tables detailing the properties of this compound and a list of all chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 16882-08-9 |

| Molecular Formula | C₁₈H₁₄O₄ |

| Molecular Weight | 294.30 g/mol |

| Synonyms | 1,2-bis(4-methoxycarbonylphenyl)acetylene, Bis(4-(methoxycarbonyl)phenyl)acetylene |

| Appearance | Light yellow to yellow solid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[2-(4-methoxycarbonylphenyl)ethynyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h5-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBNYTAAHLESOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348552 | |

| Record name | benzoic acid, 4,4'-(1,2-ethynediyl)bis-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16882-08-9 | |

| Record name | benzoic acid, 4,4'-(1,2-ethynediyl)bis-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dimethyl 4,4 Ethyne 1,2 Diyl Dibenzoate and Its Structural Congeners

Catalytic Approaches for Carbon-Carbon Triple Bond Formation

The formation of the central carbon-carbon triple bond connecting the two benzoate (B1203000) moieties is the key strategic step in the synthesis of Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate. The Sonogashira cross-coupling reaction is the most prominent and widely utilized method for this transformation. organic-chemistry.org

Sonogashira Cross-Coupling Reactions: Mechanistic Insights and Optimization Parameters

The Sonogashira reaction is a powerful and versatile cross-coupling method for forming C(sp²)–C(sp) bonds, typically by reacting an aryl or vinyl halide with a terminal alkyne. libretexts.org The reaction is generally carried out under mild conditions, often at room temperature, in the presence of a base. wikipedia.org

Mechanistic Insights The reaction mechanism is understood to involve two interconnected catalytic cycles: one involving a palladium(0) catalyst and the other a copper(I) co-catalyst. libretexts.org

Palladium Cycle :

Oxidative Addition : The active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., methyl 4-iodobenzoate) to form a Pd(II) complex. libretexts.org

Transmetalation : A copper acetylide intermediate, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final diarylacetylene product and regenerate the Pd(0) catalyst, thus completing the cycle.

Copper Cycle :

The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. This species is more nucleophilic than the terminal alkyne itself, facilitating the subsequent transmetalation step.

Optimization Parameters The efficiency of the Sonogashira coupling is highly dependent on several parameters. Optimization is crucial to maximize yield and minimize side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).

| Parameter | Influence and Common Choices |

| Catalyst Loading | Typically, low loadings of the palladium catalyst (e.g., 0.025–5 mol%) are effective. libretexts.orgkaust.edu.sa The Pd/Cu ratio can also be tuned. |

| Solvent | Amine bases like triethylamine (B128534) or diethylamine (B46881) can serve as both the base and the solvent. wikipedia.org Other common solvents include dimethylformamide (DMF) or ethers. wikipedia.org Aqueous media have also been successfully used for greener protocols. wikipedia.orgresearchgate.net |

| Base | An amine base (e.g., triethylamine) is required to neutralize the hydrogen halide byproduct and facilitate the formation of the copper acetylide. wikipedia.orgpearson.com Other bases like potassium carbonate or cesium carbonate are also used. wikipedia.org |

| Temperature | The reaction is known for proceeding under mild conditions, often at room temperature. wikipedia.org In some cases, gentle heating (e.g., 50-70 °C) may be required to drive the reaction to completion, especially with less reactive halides. kaust.edu.saijnc.ir |

| Atmosphere | While traditional Sonogashira reactions often require anhydrous and anaerobic (e.g., nitrogen or argon) conditions, modern protocols have been developed that can be run in air or in aqueous media. organic-chemistry.orgresearchgate.net |

Palladium-Copper Catalysis Systems: Role of Ligands and Co-catalysts

The choice of the catalytic system is paramount for a successful Sonogashira reaction. The interplay between the palladium source, the copper co-catalyst, and the supporting ligands dictates the reaction's efficiency and scope.

Role of Copper Co-catalyst The copper(I) salt, typically copper(I) iodide (CuI), is a crucial co-catalyst. Its primary role is to activate the terminal alkyne by forming the copper acetylide intermediate. This step is believed to accelerate the transmetalation phase of the catalytic cycle, allowing the reaction to proceed at lower temperatures and with higher efficiency than copper-free variants. libretexts.org

Role of Ligands Ligands are essential for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its electronic and steric properties. nih.gov The choice of ligand can significantly impact catalyst activity and longevity. mdpi.comrsc.org

Phosphine (B1218219) Ligands : Triphenylphosphine (PPh₃) is the most common ligand used in catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org These ligands stabilize the Pd(0) state. Bulky and electron-rich phosphine ligands have been shown to improve the efficiency of the coupling, particularly for less reactive aryl chlorides. libretexts.orgrsc.org

Bidentate Ligands : Bidentate phosphine ligands such as dppe (1,2-bis(diphenylphosphino)ethane), dppp (B1165662) (1,3-bis(diphenylphosphino)propane), and dppf (1,1'-bis(diphenylphosphino)ferrocene) have also been employed. libretexts.org

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, offering high stability and reactivity.

The following table summarizes common catalytic systems used in Sonogashira couplings.

| Catalyst System | Components | Typical Substrates |

| Classic Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃ | Aryl iodides, Aryl bromides |

| Buchwald-Hartwig Type | Pd₂(dba)₃, Bulky phosphine ligand (e.g., X-Phos), CuI | Aryl chlorides, Aryl bromides |

| Copper-Free | Pd(PPh₃)₄ or other Pd(0) source | Aryl iodides, Aryl bromides |

Development of Transition Metal-Free or Reduced-Metal Synthetic Pathways

While palladium catalysis is highly effective, concerns about cost and metal contamination in the final product have driven research into alternative synthetic routes. researchgate.netnih.gov

Reduced-Metal Systems : Efforts have been made to develop highly active catalysts that function at very low loading levels (ppm levels), thus reducing metal contamination. kaust.edu.sa Heterogeneous catalysts, where the palladium is supported on materials like silica (B1680970) or nanoparticles, offer advantages in terms of catalyst recovery and reuse. researchgate.netresearchgate.net

Transition Metal-Free Pathways : For the synthesis of diarylacetylenes, true transition-metal-free methods are less common but represent an active area of research. One approach involves the use of diaryliodonium salts as arylating agents. nih.govnih.govrsc.org These hypervalent iodine reagents can react with acetylides under metal-free conditions. However, the direct applicability of these methods for the symmetrical synthesis of scaffolds like this compound is still under exploration and may be better suited for unsymmetrical derivatives.

Precursor Design and Chemical Functionalization Strategies

The rational design and synthesis of the starting materials are as critical as the coupling reaction itself. For this compound, the key precursors are an aryl halide and a source of the acetylene (B1199291) unit, both functionalized with a methyl benzoate group.

Synthesis of Halogenoarene and Terminal Ethynyl Derivatives

Two primary retrosynthetic approaches exist: a symmetrical coupling of a single precursor or a cross-coupling of two different precursors.

Symmetrical Coupling : This is a highly efficient route for symmetrical molecules. A common method involves the homocoupling of a terminal alkyne or the coupling of an aryl halide with a simple acetylene source. For instance, this compound can be synthesized via a symmetrical Sonogashira coupling of methyl 4-iodobenzoate (B1621894) with a protected acetylene like trimethylsilylacetylene (B32187) (TMSA), which is deprotected in situ. wikipedia.org

Methyl 4-iodobenzoate : This key halogenoarene precursor is readily prepared by the Fischer esterification of 4-iodobenzoic acid with methanol (B129727) under acidic conditions. wikipedia.orgnih.gov

Cross-Coupling : This approach involves reacting a halogenoarene with a terminal alkyne.

Methyl 4-ethynylbenzoate : This terminal alkyne precursor is another crucial building block. chemicalbook.comguidechem.com It can be synthesized via a Sonogashira coupling of methyl 4-iodobenzoate with an acetylene surrogate like trimethylsilylacetylene, followed by a separate deprotection step to remove the TMS group, often using a mild base like potassium carbonate in methanol. reddit.comrsc.org

| Precursor | CAS Number | Synthesis Method | Starting Materials |

| Methyl 4-iodobenzoate | 619-44-3 | Fischer Esterification | 4-Iodobenzoic acid, Methanol |

| Methyl 4-ethynylbenzoate | 3034-86-4 | Sonogashira coupling followed by deprotection | Methyl 4-iodobenzoate, Trimethylsilylacetylene |

Esterification Routes for Dibenzoate Moiety Formation

The methyl ester functional groups can be introduced either before or after the formation of the central alkyne bond.

Pre-functionalization (Convergent Synthesis) : As described above, the most common strategy is to use precursors that already contain the methyl ester group, such as methyl 4-iodobenzoate or methyl 4-ethynylbenzoate. wikipedia.orgrsc.org This approach is often more efficient as it avoids subjecting the final diarylacetylene structure to potentially harsh esterification conditions.

Post-functionalization (Linear Synthesis) : An alternative route involves first synthesizing the diacid core, 4,4'-(ethyne-1,2-diyl)dibenzoic acid. ossila.comchemicalbook.com This diacid can then undergo a double esterification reaction to yield the final product.

Fischer-Speier Esterification : This classic method involves reacting the diacid with an excess of methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) at reflux. researchgate.net

Other Methods : Other methods for esterification include reaction with diazomethane (B1218177) or using coupling agents, although these are less common for this specific transformation due to cost and safety considerations. The reaction with an alcohol in the presence of a tin(II) compound as a catalyst is another documented method for producing benzoic acid esters. google.com

This post-functionalization approach can be useful if the diacid itself is a desired intermediate for creating other derivatives (e.g., amides, or esters with different alkyl groups). lookchem.com

Purification and Isolation Techniques for High Purity Product Acquisition

The successful synthesis of this compound and its structural congeners is contingent upon effective purification and isolation techniques to remove unreacted starting materials, catalysts, and side products. The acquisition of high-purity materials is critical for their subsequent applications, particularly in materials science and electronics where impurities can significantly degrade performance. The primary methods employed for the purification of diarylacetylenes are column chromatography and recrystallization, often used in combination to achieve the desired level of purity.

Column Chromatography

Column chromatography is a widely utilized technique for the separation and purification of organic compounds from a mixture. google.com In the context of this compound and related diarylacetylenes, flash column chromatography is particularly effective. biotage.com This method involves forcing the solvent through a column of stationary phase (typically silica gel) under pressure, which speeds up the separation process. google.com

The choice of eluent (solvent system) is crucial for achieving good separation. For diarylacetylenes, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is commonly employed. rsc.org The optimal ratio of these solvents is determined based on the polarity of the target compound and the impurities present. For instance, in the purification of bridged diarylacetylenes, a 10:90 mixture of ethyl acetate and hexanes has been successfully used as the eluent for flash chromatography on silica gel. marquette.edu Similarly, the purification of unsymmetrical diarylacetylenes is often achieved using a hexane/ethyl acetate gradient on a silica gel column. rsc.org

The progress of the separation is typically monitored by thin-layer chromatography (TLC), which allows for the identification of fractions containing the pure product. umich.edu Once the desired fractions are collected, the solvent is removed under reduced pressure to yield the purified compound.

Table 1: Representative Conditions for Flash Column Chromatography of Diarylacetylenes

| Compound Type | Stationary Phase | Eluent System | Reference |

| Bridged Diarylacetylenes | Silica Gel | 10:90 Ethyl Acetate:Hexanes | marquette.edu |

| Unsymmetrical Diarylacetylenes | Silica Gel | Hexane/Ethyl Acetate | rsc.org |

| Substituted Phenylacetylenes | Silica Gel | Hexane/Dichloromethane | osti.gov |

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in their solubility in a particular solvent at different temperatures. The crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the solution becomes supersaturated, leading to the formation of crystals of the pure compound while impurities remain in the solution.

For diarylacetylenes like diphenylacetylene (B1204595), a common structural congener, recrystallization from hot 95% ethanol (B145695) has proven to be an effective method for obtaining a purified solid product. wvu.edu In some cases, a mixed solvent system can be advantageous. For example, diphenylacetylene can be purified by dissolving the crude solid in warm ethanol and then adding water dropwise until the solution becomes cloudy, followed by cooling to induce crystallization. wou.edu

The choice of solvent is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at the boiling point of the solvent. The purified crystals are then collected by filtration and dried.

Table 2: Common Solvents for Recrystallization of Diarylacetylenes

| Compound | Recrystallization Solvent(s) | Reference |

| Diphenylacetylene | 95% Ethanol | wvu.edu |

| Diphenylacetylene | Ethanol/Water | wou.edu |

The combination of column chromatography to remove major impurities followed by recrystallization to achieve high crystalline purity is a common and effective strategy in the synthesis of this compound and its analogs. The final purity of the product is often assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Molecular Derivatization and Scaffold Modification Strategies Based on Dimethyl 4,4 Ethyne 1,2 Diyl Dibenzoate

Design and Synthesis of Symmetrically Substituted Diphenylacetylene (B1204595) Derivatives

The symmetrical nature of dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate lends itself to the design and synthesis of a variety of symmetrically substituted diphenylacetylene derivatives. A common strategy involves the modification of the terminal ester groups. For instance, hydrolysis of the dimethyl ester can yield the corresponding dicarboxylic acid, 4,4'-(ethyne-1,2-diyl)dibenzoic acid, which can then be converted into other derivatives.

One of the key methods for creating symmetrically substituted derivatives is through Sonogashira coupling, which allows for the introduction of various functional groups onto the aromatic rings prior to the formation of the acetylene (B1199291) bridge. researchgate.net However, starting from this compound, derivatization primarily focuses on the carboxylate groups. These can be converted to amides, for example, by reaction with primary or secondary amines. This approach allows for the introduction of a wide range of functionalities, including those that can influence solubility, thermal stability, and electronic properties.

The synthesis of functionalized 1,2-diphenylacetylene derivatives often involves multi-step processes where the core structure is built and then functionalized. researchgate.net For symmetrical derivatives, this ensures that both sides of the molecule are identical, which is often desirable for creating well-ordered materials such as metal-organic frameworks (MOFs) and liquid crystals.

Introduction of Chiral Functionalities for Optically Active Monomers and Polymers

A significant area of research has been the introduction of chiral functionalities to the diphenylacetylene scaffold to create optically active monomers and polymers. These materials are of great interest for applications in chiral separation, asymmetric catalysis, and chiroptical devices. nih.govscilit.comnih.govrsc.org

One successful strategy involves the synthesis of poly(diphenylacetylene) derivatives bearing chiral substituents on their pendant phenyl rings. nih.gov For example, poly(bis(4-carboxyphenyl)acetylene) can be reacted with a chiral amine, such as (S)-1-phenylethylamine, to introduce chiral amide groups. nih.gov This "post-polymerization modification" approach allows for the creation of optically active polymers from an achiral precursor polymer. The chiroptical properties and chiral recognition abilities of these polymers can be fine-tuned by controlling the amount and type of chiral substituent introduced. nih.gov

The direct polymerization of chiral diphenylacetylene monomers is another important route. While the polymerization of monomers with polar functional groups like carboxylic acids or amides can be challenging with certain transition metal catalysts, protecting the functional groups allows for successful polymerization. nih.gov The resulting polymers often exhibit a helical conformation, and the presence of chiral side chains can induce a preferred-handed helicity, leading to significant chiral amplification. rsc.orgresearchgate.net The unique topology of these polymers, such as star polymers, can further enhance their chiroptical properties compared to their linear counterparts. scilit.comnih.govrsc.org

| Polymer | Chiral Moiety | Key Findings | Reference |

| Poly-2S | (S)-1-phenylethylamine | Good chiral recognition ability as a chiral stationary phase for HPLC. | nih.gov |

| h-poly-4S | (S)-1-phenylethylamine | Preferred-handed helical conformation induced by thermal annealing. | nih.gov |

| NpSi*-PDPA | Bulky chiral pendant group | Highly emissive with a high fractional free volume. | researchgate.net |

| Star polymers | Chiral phenylacetylene (B144264) derivatives | Exhibit chiral amplification properties due to their unique topology. | scilit.comrsc.org |

Synthesis and Characterization of Varied Ester and Carboxylic Acid Analogs

The ester and carboxylic acid functionalities of this compound are key to its utility as a molecular building block. A variety of ester and carboxylic acid analogs have been synthesized and characterized to explore their unique properties and applications.

Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate is a closely related analog where the methyl esters are replaced by ethyl esters. ossila.comnih.gov This seemingly minor change can influence the solubility and reactivity of the compound. It has been used in the synthesis of isoquinoline (B145761) derivatives with potential antifungal activity. ossila.com The synthesis of this diethyl ester can be achieved through standard esterification procedures.

4,4'-(Ethyne-1,2-diyl)dibenzoic acid is another crucial derivative, obtained by the hydrolysis of the corresponding dimethyl or diethyl ester. ossila.comlookchem.comtaskcm.comcymitquimica.com This dicarboxylic acid is a rigid linker that has been extensively used in the construction of metal-organic frameworks (MOFs). ossila.com For example, a zirconium(IV)-based MOF, BUT-30, constructed with this linker, exhibits a high BET surface area and a large pore volume, making it promising for gas storage applications. ossila.com Similarly, a scandium-based MOF, GUF-1, shows excellent volumetric hydrogen storage capacity. ossila.comossila.com

The characterization of these analogs typically involves spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR to confirm their chemical structures. ijcce.ac.irnih.govresearchgate.netrdd.edu.iq Their thermal stability is often assessed using thermogravimetric analysis (TGA), which is particularly important for applications in materials science.

| Compound | CAS Number | Molecular Formula | Key Applications |

| This compound | 16882-08-9 | C₁₈H₁₄O₄ | Precursor for polymers and functional materials. chemspider.combldpharm.com |

| Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | 83536-13-4 | C₂₀H₁₈O₄ | Synthesis of MOFs and isoquinoline derivatives. ossila.comnih.gov |

| 4,4'-(Ethyne-1,2-diyl)dibenzoic acid | 16819-43-5 | C₁₆H₁₀O₄ | Rigid linker for high-performance polymers and MOFs. ossila.comlookchem.com |

Preparation of Aldehyde-Functionalized Ethyne-diyl Linkers for Specific Applications

The introduction of aldehyde functionalities onto the ethyne-diyl linker opens up a wide range of possibilities for further chemical transformations and applications. Aldehydes are versatile functional groups that can participate in various reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes.

The synthesis of aldehyde-functionalized ethyne-diyl linkers can be achieved through several routes. One approach involves the oxidation of corresponding alcohol precursors. libretexts.orgyoutube.com Alternatively, the reduction of ester or acid chloride derivatives can also yield aldehydes. libretexts.org For instance, the ester groups of this compound could potentially be reduced to aldehydes under carefully controlled conditions.

A powerful method for utilizing aldehyde-functionalized linkers is the A³ coupling (aldehyde-alkyne-amine) reaction, which generates propargylic amines. nih.gov This three-component reaction is highly valuable in medicinal chemistry for creating diverse molecular scaffolds. nih.gov Aldehyde-functionalized ethyne-diyl linkers can also be employed in the synthesis of coordination polymers and other supramolecular assemblies where the aldehyde group can direct the structure and functionality of the final material. acs.org For example, they can be used in the synthesis of complex organic molecules and polymers where the aldehyde group serves as a reactive handle for subsequent modifications.

The preparation of these functionalized linkers is crucial for applications that require specific binding or reactive sites. For example, in the development of sensors or catalytic materials, the aldehyde group can be used to immobilize the molecule onto a surface or to interact with specific analytes.

Spectroscopic Characterization and Electronic Structure Elucidation of Dimethyl 4,4 Ethyne 1,2 Diyl Dibenzoate and Its Derivatives

Computational and Theoretical Insights into Electronic and Photophysical Properties

Ab Initio Calculations for Ground State and Excited State Properties

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, are powerful tools for understanding the electronic structure and geometry of molecules in both their ground and excited states. For a molecule like Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate, a combination of Density Functional Theory (DFT) for the ground state and Time-Dependent Density Functional Theory (TD-DFT) for the excited states is a common and effective approach.

Ground State Properties: The ground state geometry of this compound would be optimized using DFT, often with a functional like B3LYP and a basis set such as 6-311+G(2d,p). This level of theory has been shown to provide a good balance between accuracy and computational cost for similar organic molecules. The calculation would yield the molecule's lowest energy conformation, including key bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energies of these orbitals and their spatial distribution determine the molecule's electronic properties, such as its electron-donating and accepting capabilities, and provide a first approximation of its electronic absorption characteristics. The HOMO-LUMO energy gap is a particularly important parameter, as it correlates with the molecule's chemical reactivity and the energy of the lowest electronic transition.

Excited State Properties: To investigate the properties of the electronically excited states, TD-DFT calculations are typically performed on the optimized ground-state geometry. This method allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and various excited states without any change in molecular geometry. Associated with each excitation are the oscillator strengths, which are theoretical measures of the intensity of the corresponding electronic transition. By analyzing the molecular orbitals involved in these transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO), the nature of the excited states (e.g., π-π, n-π) can be determined. This information is fundamental to understanding the molecule's absorption spectrum and its subsequent photophysical behavior. For higher accuracy, especially in cases of complex electronic structures or when studying photochemical reactions, more advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) may be employed.

Below are illustrative tables representing the type of data that would be generated from such ab initio calculations.

Table 1: Hypothetical Ground State Properties of this compound (DFT/B3LYP/6-311+G(2d,p))

| Property | Value |

| Total Energy (Hartree) | -1071.xxxx |

| HOMO Energy (eV) | -6.xx |

| LUMO Energy (eV) | -1.xx |

| HOMO-LUMO Gap (eV) | 4.xx |

| Dipole Moment (Debye) | 2.xx |

Table 2: Hypothetical Calculated Vertical Excitation Energies and Oscillator Strengths (TD-DFT/B3LYP/6-311+G(2d,p))

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

| S1 | 3.xx | 3xx | 0.8xx | HOMO -> LUMO | π-π |

| S2 | 4.xx | 2xx | 0.0xx | HOMO-1 -> LUMO | π-π |

| S3 | 4.xx | 2xx | 0.1xx | HOMO -> LUMO+1 | π-π* |

Predictive Modeling of Spectroscopic Features and Photophysical Behavior

The data generated from ab initio calculations serve as the foundation for the predictive modeling of a molecule's spectroscopic and photophysical properties. By correlating theoretical parameters with observable characteristics, a detailed picture of the molecule's interaction with light can be constructed.

Predicting Spectroscopic Features: The primary spectroscopic feature that can be predicted from TD-DFT calculations is the ultraviolet-visible (UV-Vis) absorption spectrum. The calculated vertical excitation energies and their corresponding oscillator strengths can be used to simulate a theoretical spectrum. Each electronic transition is typically represented by a Gaussian or Lorentzian function centered at the calculated wavelength, with the area under the curve being proportional to the oscillator strength. This simulated spectrum can then be compared with experimental data to validate the computational methodology. Discrepancies between the theoretical and experimental spectra can often be explained by environmental factors, such as solvent effects, which can be incorporated into more advanced computational models (e.g., using the Polarizable Continuum Model, PCM).

Modeling Photophysical Behavior: Beyond the absorption spectrum, computational models can provide significant insights into the photophysical behavior of this compound following electronic excitation. The nature of the lowest excited state (S1) is particularly important. For instance, if the HOMO and LUMO are both delocalized π-orbitals spanning the diphenylacetylene (B1204595) core, the S1 state will have a strong π-π* character, which is typically associated with high fluorescence quantum yields. The energy difference between the S1 state and the lowest triplet state (T1), known as the singlet-triplet gap, can also be calculated. A small singlet-triplet gap can facilitate intersystem crossing, a process that populates the triplet state and may lead to phosphorescence or photochemical reactivity, potentially quenching fluorescence.

Furthermore, by optimizing the geometry of the first excited state, it is possible to predict the emission wavelength (fluorescence). The energy difference between the optimized excited state and the ground state at the excited-state geometry corresponds to the emission energy. The difference between the absorption and emission maxima, known as the Stokes shift, can thus be estimated and provides information about the geometric relaxation that occurs in the excited state.

An illustrative table showing the kind of data used for predictive modeling is presented below.

Table 3: Hypothetical Predicted Spectroscopic and Photophysical Data for this compound

| Predicted Property | Value | Method/Basis |

| λmax (Absorption) | 3xx nm | TD-DFT/B3LYP/6-311+G(2d,p) |

| Molar Absorptivity (ε) at λmax | High (qualitative, from f > 0.5) | TD-DFT |

| λmax (Fluorescence) | 4xx nm | ΔE (S1opt -> S0S1_geom) |

| Stokes Shift | xx nm | λfluo - λabs |

| Nature of S1 -> T1 Transition | Intersystem Crossing Potential | Calculated S1-T1 gap |

By integrating these computational approaches, a comprehensive and predictive understanding of the electronic and photophysical properties of this compound and its derivatives can be achieved, guiding further experimental investigation and the design of new materials with tailored optical properties.

Advanced Methodologies and Future Research Avenues for Dimethyl 4,4 Ethyne 1,2 Diyl Dibenzoate

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate will likely focus on improving efficiency and adhering to the principles of green chemistry. Current synthetic strategies often rely on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. While effective, these methods can involve expensive and toxic catalysts, solvents, and reagents.

Future research is anticipated to explore more sustainable alternatives. This includes the development of catalyst systems based on earth-abundant and less toxic metals like copper or iron. Furthermore, the use of greener solvents, such as water or supercritical fluids, and energy-efficient reaction conditions, like microwave-assisted synthesis, will be crucial. The direct synthesis from carbon dioxide (CO2) and methanol (B129727), while a significant challenge, represents a long-term goal for the sustainable production of such benzoate (B1203000) compounds. researchgate.netrsc.org The development of robust and recyclable catalysts will also be a key area of investigation to minimize waste and improve the economic viability of the synthesis. sci-hub.st

| Synthetic Strategy | Catalyst/Reagents | Advantages | Areas for Improvement |

| Sonogashira Coupling | Palladium complexes, Copper co-catalyst | High efficiency and selectivity | Cost and toxicity of palladium, use of organic solvents |

| Homocoupling | Copper salts | Simpler starting materials | Potential for side reactions, lower yields |

| Future Sustainable Routes | Earth-abundant metal catalysts (e.g., Fe, Co) | Lower cost, reduced toxicity | Catalyst stability and efficiency |

| Biocatalysts | Mild reaction conditions, high selectivity | Limited substrate scope, enzyme stability |

Exploration of New Functional Materials with Tunable Optoelectronic and Mechanical Properties

The rigid and conjugated structure of this compound makes it an excellent candidate for the development of novel functional materials, particularly Metal-Organic Frameworks (MOFs) and conjugated polymers.

The di-carboxylate analogue, 4,4'-(ethyne-1,2-diyl)dibenzoic acid, has been successfully employed as a linker to construct highly porous MOFs. ossila.comrsc.org These materials exhibit significant potential for gas storage and separation. Future work will likely involve the use of this compound as a precursor to these linkers or its direct incorporation into novel polymeric structures. The ability to tune the electronic properties of these materials by modifying the organic linker is a significant advantage. researchgate.netresearchgate.net For instance, the introduction of different functional groups onto the aromatic rings could modulate the HOMO/LUMO energy levels, leading to materials with tailored optoelectronic properties for applications in sensors, light-emitting diodes, and photovoltaics. researchgate.net

The mechanical properties of materials derived from this compound are also of interest. The rigid nature of the linker can impart high thermal stability and mechanical robustness to the resulting frameworks or polymers.

| Material Type | Potential Application | Key Properties Conferred by the Linker | Relevant Research on Analogues |

| Metal-Organic Frameworks (MOFs) | Gas storage (e.g., H2), separation | High porosity, thermal stability, tunable pore environment | GUF-1, a Sc-MOF with the diacid linker, shows excellent volumetric hydrogen storage. ossila.com |

| Conjugated Polymers | Organic electronics (e.g., OFETs, OPVs) | Charge transport, luminescence, thermal stability | Polymers incorporating similar rigid linkers exhibit good thermal and chemical stability. researchgate.net |

| Liquid Crystals | Display technologies | Anisotropic properties, self-assembly | The linear and rigid molecular shape is conducive to forming liquid crystalline phases. |

Application of Advanced In-Situ Characterization Techniques for Structure-Property Relationships

A deep understanding of the relationship between the molecular structure of this compound and the properties of the resulting materials is crucial for their rational design. While conventional characterization techniques such as NMR, FT-IR, and single-crystal X-ray diffraction provide valuable structural information, advanced in-situ methods are needed to probe the dynamic processes of material formation and function. researchgate.net

Future research will benefit from the application of techniques like in-situ X-ray scattering and spectroscopy to monitor the self-assembly of MOFs or the polymerization process in real-time. This can provide insights into nucleation and growth mechanisms, which are critical for controlling the morphology and defect density of the final material. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the electronic structure and properties of materials incorporating this linker, guiding experimental efforts. researchgate.net Hirshfeld surface analysis can also be utilized to understand the nature and contribution of various intermolecular interactions in the crystal packing. researchgate.net

| Characterization Technique | Information Gained | Relevance to Material Development |

| In-situ X-ray Diffraction/Scattering | Real-time monitoring of crystal formation and phase transitions | Optimization of synthesis conditions for desired crystal structures and morphologies. |

| In-situ Spectroscopy (Raman, IR) | Tracking of chemical bond formation and molecular interactions during reactions | Understanding reaction kinetics and mechanisms of polymerization or MOF assembly. |

| Density Functional Theory (DFT) | Prediction of electronic structure, vibrational frequencies, and reaction pathways | Rational design of materials with targeted optoelectronic and catalytic properties. |

| Hirshfeld Surface Analysis | Quantification of intermolecular interactions | Understanding the forces that govern crystal packing and influence material properties. |

Interdisciplinary Research Integrating the Compound in Emerging Fields such as Sensing and Catalysis

The unique structural and electronic properties of materials derived from this compound open up possibilities for their application in interdisciplinary fields like chemical sensing and catalysis.

MOFs constructed from the analogous diacid linker have been explored for their sensing capabilities. researchgate.net The porous nature of these materials allows for the selective adsorption of guest molecules, which can induce a measurable change in the optical or electronic properties of the framework. Future research could focus on designing MOFs from this compound that are selective for specific environmental pollutants or biomarkers.

In the realm of catalysis, MOFs can serve as versatile platforms. sci-hub.stmdpi.comnih.govmdpi.com They can act as solid supports for catalytically active metal nanoparticles, preventing their aggregation and enhancing their stability. The metal nodes within the MOF structure can also function as catalytic sites. The organic linker itself can be functionalized to introduce catalytic moieties. The development of MOF-based catalysts is a rapidly growing field, and materials incorporating the 4,4'-(ethyne-1,2-diyl)dibenzoate linker are promising candidates for a variety of organic transformations.

| Application Area | Principle of Operation | Potential Advantages |

| Sensing | ||

| Chemical Sensors | Selective adsorption of analytes into MOF pores leading to a change in luminescence or conductivity. | High sensitivity and selectivity, potential for miniaturization. |

| Catalysis | ||

| Heterogeneous Catalysis | MOF as a support for metal nanoparticles or with catalytically active metal nodes/linkers. | High surface area, tunable active sites, recyclability of the catalyst. |

| Photocatalysis | Light absorption by the MOF or an encapsulated photosensitizer to drive chemical reactions. | Utilization of solar energy for chemical synthesis, degradation of pollutants. |

Q & A

Q. What are the key steps for synthesizing dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves esterification of 4,4'-(ethyne-1,2-diyl)dibenzoic acid (H₂EDB, CAS 16819-43-5) using methanol under acidic conditions. Key steps:

Reaction Setup : Dissolve H₂EDB in methanol (anhydrous), add concentrated H₂SO₄ (catalyst), and reflux at 65–70°C for 6–8 hours .

Purification : Post-reflux, neutralize with NaHCO₃, extract with ethyl acetate, and concentrate under reduced pressure.

Crystallization : Recrystallize from ethanol to remove unreacted diacid or byproducts.

Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane 1:3).

- Ensure anhydrous conditions to prevent hydrolysis of the ester product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm esterification by observing methyl ester peaks at ~3.9 ppm (¹H) and 52–55 ppm (¹³C). The ethynyl proton (sp-hybridized C-H) appears at ~3.1 ppm .

- FT-IR : Look for ester C=O stretches at 1720–1740 cm⁻¹ and disappearance of the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 294.099 (calculated for C₁₈H₁₄O₄⁺) .

Q. How does the LogP value (2.48) of the parent diacid inform solvent selection for solubility studies?

Methodological Answer: The diacid’s moderate hydrophobicity (LogP 2.48) suggests this compound will dissolve in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (CHCl₃). For solubility testing:

Prepare saturated solutions in solvents of varying polarity.

Filter and quantify solubility via UV-Vis (λ_max ~280 nm) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or COMSOL) predict the compound’s reactivity in coordination polymers?

Methodological Answer:

Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate electron density distribution, focusing on the ethynyl and ester groups’ π-conjugation.

COMSOL Multiphysics : Simulate ligand-metal binding energy in metal-organic frameworks (MOFs) by modeling electrostatic potential surfaces. Validate with experimental XRD data .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer:

- Redundancy Checks : Collect multiple datasets (e.g., synchrotron and lab-source XRD) to confirm unit cell parameters.

- Hirshfeld Surface Analysis : Compare packing motifs (e.g., C-H···O interactions) to identify polymorphic variations .

- Theoretical Validation : Overlay experimental XRD patterns with simulated patterns from DFT-optimized structures .

Q. How can the ethynyl spacer enhance photocatalytic properties in MOFs?

Methodological Answer: The ethynyl group enables extended π-conjugation, facilitating electron transfer. Experimental design:

MOF Synthesis : React this compound with Zn(NO₃)₂ in DMF at 120°C.

Photocatalytic Testing : Measure H₂ evolution under UV light using Pt co-catalyst and sacrificial agent (triethanolamine).

Bandgap Analysis : Use UV-DRS and Tauc plots to correlate conjugation length with photocatalytic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.